4-Bromo-2-chloro-1-naphthalenol 4-Bromo-2-chloro-1-naphthalenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17190649
InChI: InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H
SMILES:
Molecular Formula: C10H6BrClO
Molecular Weight: 257.51 g/mol

4-Bromo-2-chloro-1-naphthalenol

CAS No.:

Cat. No.: VC17190649

Molecular Formula: C10H6BrClO

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-1-naphthalenol -

Specification

Molecular Formula C10H6BrClO
Molecular Weight 257.51 g/mol
IUPAC Name 4-bromo-2-chloronaphthalen-1-ol
Standard InChI InChI=1S/C10H6BrClO/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,13H
Standard InChI Key JFEQJWNWRKCUBV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2O)Cl)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a fused bicyclic naphthalene system. The hydroxyl group at position 1 introduces polarity, while the electron-withdrawing bromine and chlorine atoms at positions 4 and 2 influence electronic distribution and reactivity. The SMILES notation Oc1c(Cl)cc(Br)c2ccccc12\text{Oc1c(Cl)cc(Br)c2ccccc12} precisely encodes this arrangement . Comparative analysis with isomers such as 2-bromo-4-chloro-1-naphthalenol (CAS 90948-00-8) highlights how halogen positioning affects properties like dipole moment and solubility .

Synthesis and Optimization

Bromination of Naphthol Derivatives

The primary synthesis route involves bromination of 2-chloro-1-naphthol. A patented method (US4223166A) details the use of bromine (Br2\text{Br}_2) in chlorobenzene at 5–20°C, catalyzed by triethylamine hydrochloride ((C2H5)3NHCl\text{(C}_2\text{H}_5\text{)}_3\text{NHCl}) . Key steps include:

  • Dissolving 2-chloro-1-naphthol in chlorobenzene.

  • Adding 3–6 wt% catalyst to direct electrophilic substitution to the para position.

  • Controlled addition of bromine to minimize di- or tri-brominated byproducts.

The reaction proceeds via an electrophilic aromatic substitution mechanism, with the catalyst stabilizing the transition state. This method achieves yields >99% and purity >99.4% by suppressing the formation of 6-bromo isomers .

Table 1: Optimal Synthesis Conditions

ParameterValueSource
Temperature5–20°C
Catalyst Loading3–6 wt%
SolventChlorobenzene
Yield>99%
Purity>99.4%

Alternative Approaches

Melt-phase bromination without solvent has been explored but requires precise temperature control (0–60°C) to prevent decomposition . Microwave-assisted synthesis and flow chemistry methods remain under investigation for scalability.

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Sites

The hydroxyl group acts as a nucleophile, enabling etherification (R-O-R’\text{R-O-R'}) and esterification (R-COOR’\text{R-COOR'}) reactions. Conversely, the electron-deficient aromatic ring undergoes electrophilic substitution at the 5- and 8-positions due to meta-directing effects of the halogens.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces biaryl motifs, expanding applications in materials science. For example:

C10H6BrClO+Ar-B(OH)2Pd(PPh3)4C10H6ClO-Ar+B(OH)2Br\text{C}_{10}\text{H}_6\text{BrClO} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{10}\text{H}_6\text{ClO-Ar} + \text{B(OH)}_2\text{Br}

This reaction retains the chlorine substituent, which can be further functionalized.

Industrial and Research Applications

Agrochemical Intermediates

4-Bromo-2-chloro-1-naphthalenol serves as a precursor in synthesizing insecticides (e.g., chlorfenapyr) and acaricides. Its halogenated structure enhances binding to pest chitinases and neuroreceptors.

Pharmaceutical Development

Preliminary studies suggest antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). The bromine atom’s size and polarizability may improve target affinity compared to non-halogenated analogs.

Material Science

Incorporation into polymers via hydroxyl-group polymerization enhances thermal stability. For instance, polyesters derived from this monomer exhibit glass transition temperatures (TgT_g) up to 185°C.

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